molecular formula C33H58N2O3+2 B1669762 Dacuronium CAS No. 43021-45-0

Dacuronium

Cat. No.: B1669762
CAS No.: 43021-45-0
M. Wt: 530.8 g/mol
InChI Key: XQFBAGUGBNQLRT-ZZZJANDJSA-N
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Description

Dacuronium bromide is an aminosteroid neuromuscular blocking agent that was developed but never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor, which is crucial for muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dacuronium bromide involves the reaction of specific steroidal precursors with bromine to form the final compound. The detailed synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound bromide would likely involve large-scale bromination and quaternization reactions under controlled conditions to ensure high yield and purity. The process would include:

Chemical Reactions Analysis

Types of Reactions

Dacuronium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dacuronium bromide has been studied for various scientific research applications, including:

Mechanism of Action

Dacuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating the receptor, thereby inhibiting muscle contraction. The molecular targets involved include the alpha subunits of the nicotinic acetylcholine receptor, which are crucial for receptor activation and subsequent muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dacuronium bromide is unique due to its specific structure and binding affinity for nicotinic acetylcholine receptors. Compared to other similar compounds, this compound bromide has a distinct molecular structure that influences its pharmacokinetic and pharmacodynamic properties. For example, it has a different onset and duration of action compared to pancuronium and vecuronium .

Properties

CAS No.

43021-45-0

Molecular Formula

C33H58N2O3+2

Molecular Weight

530.8 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

XQFBAGUGBNQLRT-ZZZJANDJSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17-hydroxypancuronium
dacuronium
dacuronium bromide
dacuronium dibromide, (3alpha)-isomer
dacuronium dibromide, (3beta)-isomer
Gestormone
Organon N.B.68

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dacuronium
Reactant of Route 2
Dacuronium
Reactant of Route 3
Dacuronium
Reactant of Route 4
Dacuronium
Reactant of Route 5
Dacuronium
Reactant of Route 6
Dacuronium

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